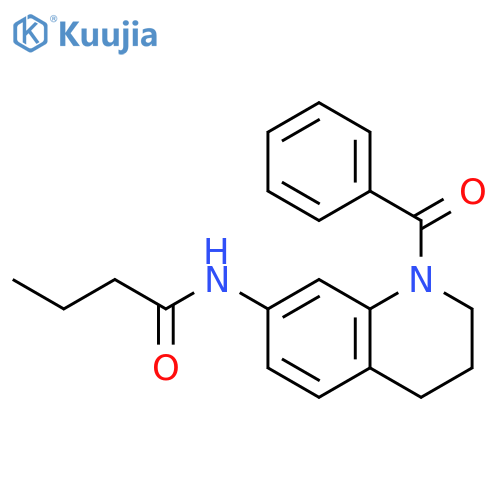Cas no 1040661-09-3 (N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide)

1040661-09-3 structure
商品名:N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide
CAS番号:1040661-09-3
MF:C20H22N2O2
メガワット:322.400885105133
CID:5506832
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide 化学的及び物理的性質
名前と識別子
-
- Butanamide, N-(1-benzoyl-1,2,3,4-tetrahydro-7-quinolinyl)-
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide
-
- インチ: 1S/C20H22N2O2/c1-2-7-19(23)21-17-12-11-15-10-6-13-22(18(15)14-17)20(24)16-8-4-3-5-9-16/h3-5,8-9,11-12,14H,2,6-7,10,13H2,1H3,(H,21,23)
- InChIKey: CARALXRTDOYAIP-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC2=C(C=C1)CCCN2C(=O)C1=CC=CC=C1)(=O)CCC
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2049-0425-5mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide |
1040661-09-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F2049-0425-50mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide |
1040661-09-3 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
| Life Chemicals | F2049-0425-30mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide |
1040661-09-3 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
| Life Chemicals | F2049-0425-5μmol |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide |
1040661-09-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F2049-0425-2mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide |
1040661-09-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F2049-0425-10μmol |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide |
1040661-09-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F2049-0425-4mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide |
1040661-09-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F2049-0425-25mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide |
1040661-09-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
| Life Chemicals | F2049-0425-15mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide |
1040661-09-3 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
| Life Chemicals | F2049-0425-3mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide |
1040661-09-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide 関連文献
-
Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
1040661-09-3 (N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide) 関連製品
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 61389-26-2(Lignoceric Acid-d4)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
